molecular formula C7H6Cl2O2S B1295805 1,4-Dichloro-2-(methylsulfonyl)benzene CAS No. 66640-63-9

1,4-Dichloro-2-(methylsulfonyl)benzene

Cat. No. B1295805
CAS RN: 66640-63-9
M. Wt: 225.09 g/mol
InChI Key: PBBNXJVBRMNLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl benzene derivatives is often achieved through reactions involving sulfonyl chlorides or sulfonamides with various reagents. For example, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides involves the interaction of N-methyl-benzenesulfonamides with chlorosulfonic acid . Similarly, the synthesis of 1,3-bis(styrylsulfonyl)benzene is described, which involves the use of different isomeric forms and their subsequent reactions . These methods could potentially be adapted for the synthesis of 1,4-Dichloro-2-(methylsulfonyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives is characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For instance, the crystal and molecular structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined using X-ray single crystal diffraction . The configurational assignments of 1,3-bis(styrylsulfonyl)benzene were made based on IR, 1H NMR, and 13C NMR spectral data . These techniques would be applicable for analyzing the molecular structure of 1,4-Dichloro-2-(methylsulfonyl)benzene.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl benzene derivatives can be explored through various reactions. For example, the cyclopropanation of 1,3-bis(styrylsulfonyl)benzene with dimethylsulfonium methylide has been described . Additionally, the synthesis of five-membered heterocycles involving the dilithiated species of (isopropylsulfonyl)benzene showcases the reactivity of sulfonyl groups in heterocyclic compound formation . These reactions provide a basis for understanding the types of chemical transformations that 1,4-Dichloro-2-(methylsulfonyl)benzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl benzene derivatives can be inferred from their molecular structure and the nature of their substituents. The steric hindrance and electronic effects of the sulfonyl and other substituent groups can influence properties such as solubility, melting point, and reactivity. The provided papers do not directly discuss the properties of 1,4-Dichloro-2-(methylsulfonyl)benzene, but the properties of similar compounds, such as those mentioned in the papers, can provide valuable insights .

Scientific Research Applications

  • Organic Synthesis : Dichlorobenzenes, including “1,4-Dichloro-2-(methylsulfonyl)benzene”, are often used in organic synthesis . They can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, the pi electrons in the benzene ring attack an electrophile, forming an arenium ion. This ion is then deprotonated, reforming the aromatic ring .

  • Chemical Properties : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” has a molecular weight of 161.029 . This information can be useful in various chemical analyses and procedures .

  • NMR Spectroscopy : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” can be analyzed using NMR spectroscopy . This technique can provide detailed information about the structure and properties of the compound .

  • Organic Synthesis : Dichlorobenzenes, including “1,4-Dichloro-2-(methylsulfonyl)benzene”, are often used in organic synthesis . They can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, the pi electrons in the benzene ring attack an electrophile, forming an arenium ion. This ion is then deprotonated, reforming the aromatic ring .

  • Chemical Properties : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” has a molecular weight of 161.029 . This information can be useful in various chemical analyses and procedures .

  • NMR Spectroscopy : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” can be analyzed using NMR spectroscopy . This technique can provide detailed information about the structure and properties of the compound .

properties

IUPAC Name

1,4-dichloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNXJVBRMNLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216805
Record name Benzene, 1,4-dichloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-(methylsulfonyl)benzene

CAS RN

66640-63-9
Record name Benzene, 1,4-dichloro-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dichloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66640-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.